molecular formula C14H13BrN2O3S B3503757 N-(2-bromophenyl)-2-[(methylsulfonyl)amino]benzamide

N-(2-bromophenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No.: B3503757
M. Wt: 369.24 g/mol
InChI Key: GZUBUHZMDJRTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of cancer research due to its potential to inhibit tumor growth.

Mechanism of Action

N-(2-bromophenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 works by inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth and division. By blocking the activity of these kinases, this compound 43-9006 can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects are thought to be mediated through the inhibition of protein kinases, which play key roles in these processes.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has several advantages for use in lab experiments, including its ability to inhibit multiple protein kinases and its well-characterized mechanism of action. However, it also has some limitations, including its relatively low potency and the need for high doses to achieve therapeutic effects.

Future Directions

There are several potential future directions for research related to N-(2-bromophenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006. These include the development of more potent and selective inhibitors of protein kinases, the identification of biomarkers that can predict response to this compound 43-9006, and the investigation of combination therapies that can enhance the efficacy of this compound 43-9006. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound 43-9006 and to identify strategies to overcome this resistance.

Scientific Research Applications

N-(2-bromophenyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential as a cancer therapy. It has been shown to inhibit the activity of several protein kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. This compound 43-9006 has been tested in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-21(19,20)17-12-8-4-2-6-10(12)14(18)16-13-9-5-3-7-11(13)15/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUBUHZMDJRTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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